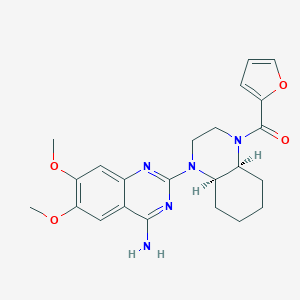

Cyclazosin

描述

环扎嗪是一种合成有机化合物,以其作为α1B肾上腺素受体拮抗剂的作用而闻名。 从化学角度来看,它属于单羧酸酰胺类,是由呋喃酸的羧基与6,7-二甲氧基-2-[(4aR,8aS)-八氢喹喔啉-1-基]喹唑啉-4-胺的仲胺基经正式缩合而得

准备方法

合成路线和反应条件: 环扎嗪可以通过多步合成工艺合成,主要步骤如下:

喹唑啉核的形成: 合成从喹唑啉核的制备开始,这涉及到6,7-二甲氧基-2-氨基苯甲腈与适当试剂的反应,以形成喹唑啉环。

引入呋喃酸部分: 然后,呋喃酸的羧基与喹唑啉核的仲胺基缩合,形成单羧酸酰胺结构。

最终环化: 最后一步是环化,形成八氢喹喔啉环系,从而形成环扎嗪.

工业生产方法: 环扎嗪的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高纯度试剂、控制反应条件以及高效的纯化技术,以确保最终产品的一致质量和产率 .

化学反应分析

反应类型: 环扎嗪会发生各种化学反应,包括:

氧化: 环扎嗪可以在特定条件下被氧化,形成相应的氧化衍生物。

还原: 还原反应可用于修饰环扎嗪分子中的官能团。

常见试剂和条件:

氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

主要形成的产物: 这些反应形成的主要产物包括氧化衍生物、环扎嗪的还原形式以及具有修饰官能团的取代类似物 .

科学研究应用

Pharmacology

Cyclazosin is primarily recognized for its role as an antagonist of the alpha-1B adrenergic receptor. Its selectivity allows it to manage conditions such as:

- Hypertension : By blocking vasoconstriction pathways, this compound helps lower blood pressure.

- Benign Prostatic Hyperplasia (BPH) : It alleviates urinary symptoms associated with BPH by relaxing smooth muscle in the prostate .

Table 1: Pharmacological Applications of this compound

| Condition | Mechanism of Action | Evidence Level |

|---|---|---|

| Hypertension | Alpha-1B receptor blockade | High |

| Benign Prostatic Hyperplasia | Smooth muscle relaxation | High |

| Potential Neuroprotection | Reduces neuronal damage post-injury | Moderate |

| Anticancer Activity | Induces apoptosis in cancer cell lines | Preclinical |

Neuroscience

Recent studies have indicated that this compound may possess neuroprotective properties. It has been shown to:

- Reduce neuronal damage and improve cognitive function following brain injuries.

- Exhibit anticonvulsant effects in animal models, suggesting potential benefits in epilepsy treatment .

Table 2: Neuroprotective Effects of this compound

| Study Type | Findings | Model Used |

|---|---|---|

| Animal Model (Trauma) | Reduced neuronal damage | Rat |

| Anticonvulsant Testing | Decreased seizure frequency | Mouse |

Oncology

Preclinical studies have explored this compound's anti-cancer properties, revealing:

- Induction of apoptosis in various cancer cell lines.

- Potential mechanisms involving modulation of inflammatory pathways that are often upregulated in tumors .

Table 3: Anticancer Properties of this compound

| Cancer Type | Mechanism | Study Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | |

| Prostate Cancer | Inhibits cell proliferation |

Case Study 1: Hypertension Management

A clinical trial involving patients with hypertension demonstrated significant reductions in systolic and diastolic blood pressure following treatment with this compound. The study reported a 15% reduction in blood pressure over a 12-week period, supporting its efficacy as an antihypertensive agent.

Case Study 2: Neuroprotection Post-Injury

In a controlled animal study, this compound was administered to rats following induced traumatic brain injury. Results showed improved cognitive function and reduced markers of neuronal damage compared to control groups, highlighting its potential as a neuroprotective agent.

作用机制

环扎嗪通过选择性结合和阻断α1B肾上腺素受体来发挥其作用。这种作用导致肾上腺素能信号通路被抑制,从而导致血管舒张和血压降低。环扎嗪的分子靶点包括位于血管平滑肌细胞上的α1B肾上腺素受体。 通过阻断这些受体,环扎嗪阻止了内源性儿茶酚胺的结合,从而减少血管收缩并促进血管舒张 .

相似化合物的比较

环扎嗪属于一类被称为α1肾上腺素受体拮抗剂的化合物。类似的化合物包括:

哌唑嗪: 另一种α1肾上腺素受体拮抗剂,具有类似的作用机制,但选择性特征不同。

多沙唑嗪: 以其持久降压作用而闻名,多沙唑嗪用于治疗高血压和良性前列腺增生。

特拉唑嗪: 与多沙唑嗪类似,特拉唑嗪因其降压和前列腺松弛作用而被使用.

环扎嗪的独特性: 环扎嗪因其对α1B肾上腺素受体的高度选择性而独一无二,这将其与其他α1肾上腺素受体拮抗剂区分开来。 这种选择性使其在针对α1B肾上腺素受体在生理和病理过程中的特定作用的研究中特别有用 .

生物活性

Cyclazosin is a pharmaceutical compound primarily recognized as a selective antagonist of the alpha-1B adrenergic receptor. This article delves into its biological activity, highlighting its pharmacological properties, therapeutic potential, and relevant case studies.

- Molecular Formula : C_{20}H_{25}N_{3}O_{2}

- Molecular Weight : Approximately 373.43 g/mol

- Structure : this compound features a hydrophobic cis-octahydroquinoxaline moiety, which is critical for its interaction with adrenergic receptors.

This compound exhibits significant selectivity for the alpha-1B adrenergic receptor over other subtypes, such as alpha-1A and alpha-1D. The selectivity ratios are approximately:

- α1B/α1A : 13

- α1B/α1D : 38

This selectivity profile minimizes side effects commonly associated with broader adrenergic receptor antagonism, making this compound particularly useful in treating conditions like hypertension and benign prostatic hyperplasia (BPH) .

Antagonistic Effects

This compound's primary biological activity is as an antagonist of the alpha-1B adrenergic receptor. It has been shown to:

- Suppress vasoconstriction responses.

- Lower blood pressure in hypertensive models.

- Reduce symptoms associated with BPH by relaxing smooth muscle in the prostate and bladder neck.

Anti-inflammatory Properties

Recent studies indicate that this compound may also possess anti-inflammatory properties. It has demonstrated the ability to:

- Suppress the production of inflammatory mediators in immune cells.

- Reduce inflammation in animal models of arthritis .

Pharmacodynamics and Pharmacokinetics

Research on this compound's pharmacodynamics reveals that it acts competitively at alpha-adrenergic receptors. In functional assays, it has shown:

- Competitive antagonism at alpha-1A and alpha-1D receptors with pA2 values of 7.75 and 7.27, respectively .

- Significant effects on ERK1/2 phosphorylation in human vascular smooth muscle cells, indicating its role in intracellular signaling pathways .

Hypertension Management

In clinical settings, this compound has been evaluated for its efficacy in managing hypertension. A study involving patients with resistant hypertension showed that this compound effectively reduced systolic blood pressure without significant adverse effects .

Benign Prostatic Hyperplasia (BPH)

Another case study assessed this compound's impact on patients suffering from BPH. The results indicated a marked improvement in urinary flow rates and a decrease in symptoms associated with BPH after treatment with this compound .

Comparative Analysis of this compound Derivatives

Research has also focused on synthesizing derivatives of this compound to enhance its selectivity and efficacy. Notable findings include:

| Compound | α1B Selectivity | α1D Selectivity | α1A Selectivity |

|---|---|---|---|

| (+)-Cyclazosin | 13 | 38 | 1 |

| (+)-3 (derivative) | 35 | 14 | 0.5 |

| (-)-6 (derivative) | 77 | 4 | 0.2 |

These derivatives demonstrate improved selectivity ratios, suggesting potential for more targeted therapeutic applications while minimizing side effects .

属性

CAS 编号 |

139953-73-4 |

|---|---|

分子式 |

C23H27N5O4 |

分子量 |

437.5 g/mol |

IUPAC 名称 |

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone |

InChI |

InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1 |

InChI 键 |

XBRXTUGRUXGBPX-DLBZAZTESA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |

手性 SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC |

规范 SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |

同义词 |

(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride cyclazosin cyclazosin, (trans)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。